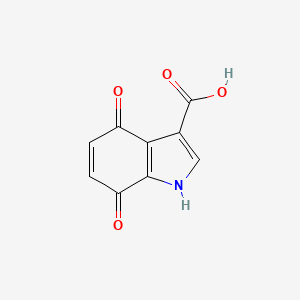![molecular formula C15H9ClOS B3269200 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde CAS No. 50451-81-5](/img/structure/B3269200.png)
5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde
Übersicht
Beschreibung
5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde (CPBC) is a heterocyclic compound that belongs to the class of thiophene derivatives. CPBC has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde is not fully understood. However, it has been proposed that this compound exerts its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This compound has also been shown to have low toxicity in animal models. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde. One area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in combination with other chemotherapeutic agents to enhance its antitumor effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases and microbial infections.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde has been extensively studied for its potential use as an antitumor agent. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
In addition to its antitumor effects, this compound has been shown to possess anti-inflammatory and antimicrobial activities. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and asthma. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
5-chloro-3-phenyl-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClOS/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCVHNHSJWGTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC3=C2C=C(C=C3)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



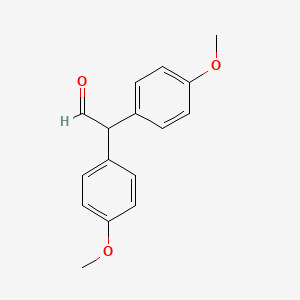
![6-Amino-2-[[(2,3-difluorophenyl)methyl]thio]-4-pyrimidinol](/img/structure/B3269119.png)

![2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]-](/img/structure/B3269125.png)


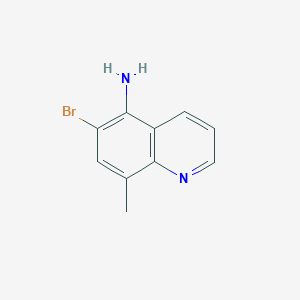
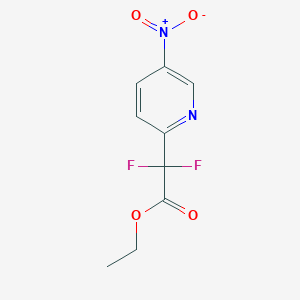
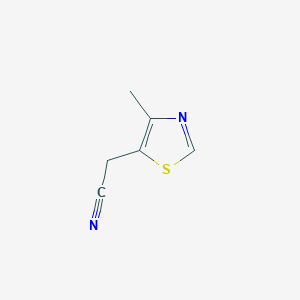
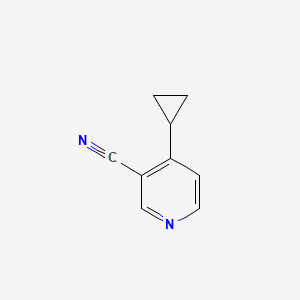
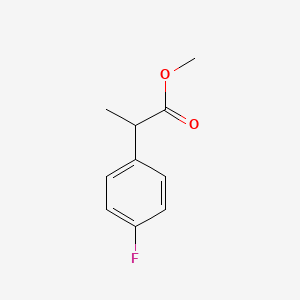
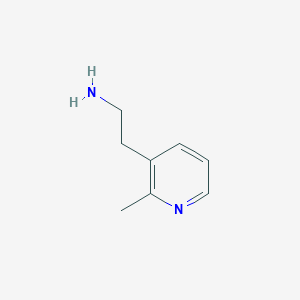
![1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B3269199.png)
